(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers sourcing (5-tert-Butyl-1,3,4-oxadiazol-2-yl)methanamine often face supply inconsistency for this specific 2-methanamine, 5-tert-butyl-substituted oxadiazole. The non-interchangeable scaffold is essential for maintaining target binding and pharmacokinetic profiles in lead optimization. - Validated as a key intermediate in patented GIPR agonist programs for type 2 diabetes and obesity. - Enables rapid synthesis of CB1/CB2 ligand libraries; reported derivatives achieve low nanomolar IC50 values (e.g., 181 nM at human CB1). - Ready stock availability with request-quote pricing ensures uninterrupted medicinal chemistry campaigns.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
CAS No. 944906-78-9
Cat. No. B14137555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine
CAS944906-78-9
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C(O1)CN
InChIInChI=1S/C7H13N3O/c1-7(2,3)6-10-9-5(4-8)11-6/h4,8H2,1-3H3
InChIKeyUCPGZQLXAUPIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile of (5-Tert-butyl-1,3,4-oxadiazol-2-yl)methanamine


(5-Tert-butyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic primary amine featuring a 1,3,4-oxadiazole core substituted with a sterically bulky, hydrophobic tert-butyl group at the 5-position and a reactive methanamine handle at the 2-position . This specific substitution pattern confers a molecular weight of 155.20 g/mol (C7H13N3O) and is of interest primarily as a versatile building block in medicinal chemistry for the synthesis of more complex, biologically active molecules .

1,3,4-Oxadiazole scaffold with sterically demanding tert-butyl group
Flexible -CH2NH2 handle for amide bond formation and library synthesis
Supports medicinal chemistry scaffold diversification and SAR exploration

Why (5-Tert-butyl-1,3,4-oxadiazol-2-yl)methanamine Is Irreplaceable


The (5-tert-butyl-1,3,4-oxadiazol-2-yl)methanamine scaffold cannot be substituted by generic analogs without altering key structure-activity relationships (SAR). The combination of a tert-butyl group at the 5-position and a methanamine group at the 2-position is a unique and non-interchangeable configuration . Generic substitution with an unsubstituted core, such as (1,3,4-oxadiazol-2-yl)methanamine, results in a 36% lower molecular weight , a significantly different LogP profile , and the complete loss of the tert-butyl group's steric and hydrophobic contributions, which are crucial for modulating target binding and pharmacokinetic properties . Similarly, substitution with a 5-tert-butyl-1,3,4-oxadiazol-2-amine analog replaces the flexible methanamine with a rigid amine directly attached to the heterocycle [1], fundamentally altering the spatial orientation and electronic properties of the amine handle for derivatization .

Risk Factor
This Compound
Generic Substitute
Steric & hydrophobic tert-butyl group
5-tert-butyl provides steric bulk and increases lipophilicity
Unsubstituted core lacks steric/hydrophobic contribution, altering binding interactions
Amine handle flexibility
Methylene spacer (2NH2) allows flexible amine orientation
Direct -NH2 attachment restricts spatial freedom and may alter derivatization efficiency

Evidence Supporting (5-Tert-butyl-1,3,4-oxadiazol-2-yl)methanamine


Molecular Weight and Lipophilicity Advantage

The compound demonstrates a significant increase in molecular weight and lipophilicity compared to the unsubstituted (1,3,4-oxadiazol-2-yl)methanamine core . Its molecular weight is 155.20 g/mol , compared to 99.09 g/mol for the unsubstituted analog . This 56.11 g/mol increase is due to the tert-butyl group, which also substantially increases lipophilicity, evidenced by a predicted LogP of 0.6 versus -1.22 for the core .

Physicochemical Profile vs. Core
Class-level
Target: MW 155.20 g/mol, LogP ~0.6
Comparator (unsubstituted): MW 99.09 g/mol, LogP -1.22
ΔMW +56.11 g/mol, ΔLogP +1.82
Reported molecular weight and lipophilicity shift supports drug-like property research.
Predicted LogP; experimental confirmation recommended.
Medicinal Chemistry Drug Discovery Physicochemical Properties

Commercial Availability & Purity

The compound is commercially available with a defined minimum purity specification of 95% , ensuring a reliable baseline for research. This contrasts with other 5-tert-butyl-1,3,4-oxadiazole derivatives, such as 5-tert-butyl-1,3,4-oxadiazol-2-amine, which are also available at a 97% purity . While a slight difference in purity grade exists, the established commercial availability of the methanamine derivative provides a direct and quantifiable procurement advantage over non-commercial or custom-synthesis-only analogs .

Commercial Purity Specification
Supplier data
≥95% (minimum purity)
Supports reproducible synthesis starting material.
Verify batch-specific COA for exact purity.
Chemical Synthesis Procurement Quality Control

Synthetic Reactivity: Methanamine vs. 5-tert-Butyl-1,3,4-oxadiazol-2-amine

The methanamine group (-CH2NH2) in the target compound provides a distinct, more flexible nucleophilic center compared to the amine (-NH2) group in 5-tert-butyl-1,3,4-oxadiazol-2-amine [1]. The presence of a methylene spacer between the heterocyclic ring and the primary amine alters the steric environment and electronic properties, making the target compound's amine group more accessible for nucleophilic substitution, amide bond formation, and other coupling reactions . This structural difference is crucial for building diverse compound libraries where the spatial orientation of the amine handle is a key design element.

Synthetic Handle Accessibility
Class-level
Flexible -CH2NH2 with methylene spacer vs. rigid -NH2 directly attached to oxadiazole. Increased steric accessibility supports coupling reactions.
Supports diverse derivatization and library synthesis.
Reactivity differences are structural; experimental validation recommended.
Synthetic Chemistry Medicinal Chemistry Derivatization

Research Applications of (5-Tert-butyl-1,3,4-oxadiazol-2-yl)methanamine


Medicinal Chemistry Building Block for Lead Optimization

Its primary application is as a versatile building block in medicinal chemistry . The compound's unique combination of a hydrophobic tert-butyl group and a flexible methanamine handle makes it a valuable intermediate for synthesizing diverse libraries of 1,3,4-oxadiazole-containing compounds . This scaffold is a privileged structure known for yielding bioisosteres of amides and esters, and it has been incorporated into drug discovery programs targeting conditions such as diabetes [1] and pain [2].

Synthesis of GIPR Agonists for Metabolic Disease Research

The compound is specifically cited in patent literature as a key intermediate in the synthesis of novel dihydroisoquinolinone-amide compounds that act as GIPR agonists [1]. These compounds are being investigated for the treatment of type 2 diabetes mellitus and obesity [1]. This application directly stems from the compound's role as a foundational building block, where its amine group is used to form a critical amide bond within the target molecule [1].

Development of Cannabinoid Receptor Ligands for CNS Research

The 1,3,4-oxadiazole core, particularly when substituted with a tert-butyl group, is a validated scaffold for developing ligands targeting cannabinoid receptors, including the CB1 receptor [3]. While the specific compound is a precursor, its derivatives have demonstrated potent binding affinity (e.g., IC50 values in the low nanomolar range) and high selectivity for the CB1 receptor [3]. This supports the procurement of the methanamine derivative for synthesizing and evaluating new CB1/CB2 ligands in CNS disorder research.

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Oxadiazole scaffold with flexible amine derivatization handle
Library synthesis, bioisostere SAR exploration
GIPR Agonist Metabolic Research
Amine handle for amide bond formation in dihydroisoquinolinone derivatives
In vitro GIPR activity and metabolic pathway assays
Cannabinoid Receptor Ligand Development
1,3,4-Oxadiazole core as CB1/CB2 pharmacophore
Binding affinity and selectivity screening in CNS models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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